molecular formula C10H11NO2 B14839376 2-Hydroxy-6-isopropoxybenzonitrile

2-Hydroxy-6-isopropoxybenzonitrile

Cat. No.: B14839376
M. Wt: 177.20 g/mol
InChI Key: JJFQTNJENIZYQR-UHFFFAOYSA-N
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Description

2-Hydroxy-6-isopropoxybenzonitrile is a substituted benzonitrile derivative characterized by a hydroxyl (-OH) group at the 2-position and an isopropoxy (-OCH(CH₃)₂) group at the 6-position of the aromatic ring. Its properties can be inferred from structurally related analogs, such as 2:6-dimethoxybenzonitrile (melting point 118°C) and 3-isopropoxy-2-methoxy-6-methylbenzonitrile (CAS 1260522-90-4), which share similar substitution patterns .

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

2-hydroxy-6-propan-2-yloxybenzonitrile

InChI

InChI=1S/C10H11NO2/c1-7(2)13-10-5-3-4-9(12)8(10)6-11/h3-5,7,12H,1-2H3

InChI Key

JJFQTNJENIZYQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1C#N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6-(propan-2-yloxy)benzonitrile can be achieved through several methods. One common approach involves the reaction of 2-hydroxybenzonitrile with isopropyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of 2-Hydroxy-6-(propan-2-yloxy)benzonitrile may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-(propan-2-yloxy)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 2-oxo-6-(propan-2-yloxy)benzonitrile.

    Reduction: Formation of 2-hydroxy-6-(propan-2-yloxy)benzylamine.

    Substitution: Formation of various substituted benzonitrile derivatives depending on the substituent introduced.

Scientific Research Applications

2-Hydroxy-6-(propan-2-yloxy)benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-(propan-2-yloxy)benzonitrile involves its interaction with specific molecular targets. The hydroxy and nitrile groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The propan-2-yloxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key differences between 2-Hydroxy-6-isopropoxybenzonitrile and structurally related benzonitrile derivatives:

Compound Substituents Molecular Formula Melting Point/Physical State Key Reactivity
2-Hydroxy-6-isopropoxybenzonitrile 2-OH, 6-OCH(CH₃)₂ C₁₀H₁₁NO₂ Not reported (likely liquid) Acidic OH for derivatization
2:6-Dimethoxybenzonitrile 2-OCH₃, 6-OCH₃ C₉H₇NO₂ 118°C Hydrolysis to carboxylic acids
3-Isopropoxy-2-methoxy-6-methylbenzonitrile 3-OCH(CH₃)₂, 2-OCH₃, 6-CH₃ C₁₂H₁₅NO₂ Not reported (CAS 1260522-90-4) Steric hindrance from methyl/isopropoxy groups

Key Observations :

  • Substituent Effects: The hydroxyl group in 2-Hydroxy-6-isopropoxybenzonitrile enhances acidity compared to methoxy or methyl groups in analogs. This facilitates reactions like alkylation or esterification .
  • Synthetic Utility :

    • 2:6-Dimethoxybenzonitrile is synthesized via nitro-group displacement using methyl-alcoholic potassium hydroxide, a method that could theoretically adapt to 2-Hydroxy-6-isopropoxybenzonitrile by modifying alkoxy precursors .
    • 3-Isopropoxy-2-methoxy-6-methylbenzonitrile highlights the feasibility of multi-step syntheses involving nitrile formation and alkoxylation, though its methyl group limits direct comparison .
  • Stability and Applications :

    • Hydroxyl-containing analogs like 2-Hydroxy-6-isopropoxybenzonitrile are prone to oxidation, unlike methoxy-substituted derivatives, which are more stable under basic conditions .

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